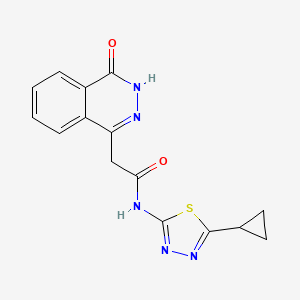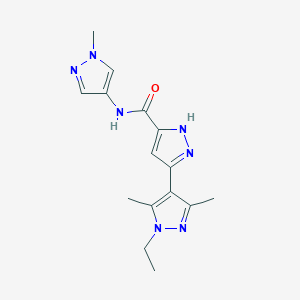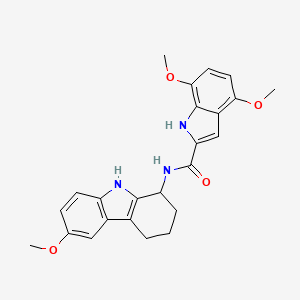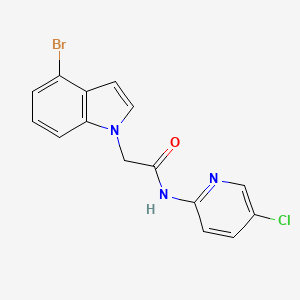
2-(4-bromo-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide is a synthetic organic compound that features both indole and pyridine moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Acylation: The brominated indole is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(4-bromo-1H-indol-1-yl)acetyl chloride.
Coupling with Pyridine Derivative: The intermediate is then coupled with 5-chloro-2-aminopyridine under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. Solvent recycling and the use of automated systems can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction: The indole and pyridine rings can be subjected to oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution at the bromine position could yield derivatives with various functional groups, while oxidation might lead to the formation of quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromo-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The indole and pyridine rings are known to interact with various biological targets, making this compound a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with proteins and enzymes through hydrogen bonding and π-π stacking interactions. The pyridine ring can coordinate with metal ions, influencing the activity of metalloenzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide: Lacks the bromine substituent, which may affect its reactivity and biological activity.
2-(4-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide: Lacks the chlorine substituent, which may influence its chemical properties and interactions.
2-(4-bromo-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide: Contains a methyl group instead of chlorine, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of both bromine and chlorine substituents in 2-(4-bromo-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide makes it unique compared to similar compounds. These substituents can significantly influence the compound’s reactivity, biological activity, and potential applications. The combination of indole and pyridine rings also provides a versatile scaffold for further functionalization and exploration in various fields of research.
Properties
Molecular Formula |
C15H11BrClN3O |
|---|---|
Molecular Weight |
364.62 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-(5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H11BrClN3O/c16-12-2-1-3-13-11(12)6-7-20(13)9-15(21)19-14-5-4-10(17)8-18-14/h1-8H,9H2,(H,18,19,21) |
InChI Key |
VOJXJZZASMAWFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NC3=NC=C(C=C3)Cl)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


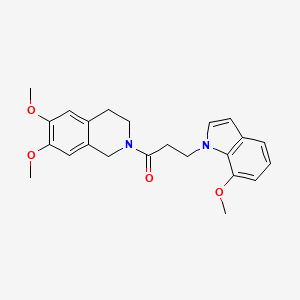
![2,2'-disulfanediylbis[N-(1-methyl-1H-pyrazol-4-yl)benzamide]](/img/structure/B10990723.png)
![5-methoxy-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B10990727.png)
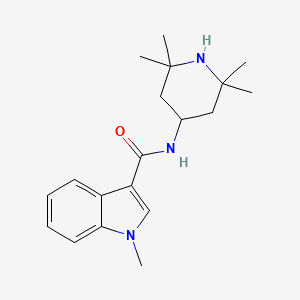
![1-{[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B10990740.png)
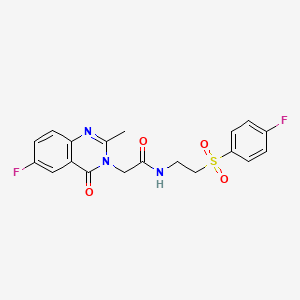
![2-(2-chlorophenyl)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10990745.png)
![4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B10990754.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B10990760.png)
![N-[2-(phenylsulfanyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B10990772.png)
![N-cyclohexyl-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanamide](/img/structure/B10990781.png)
